1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

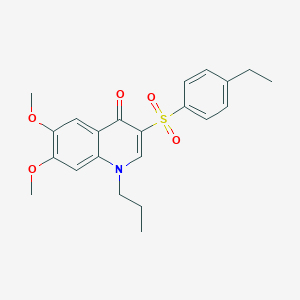

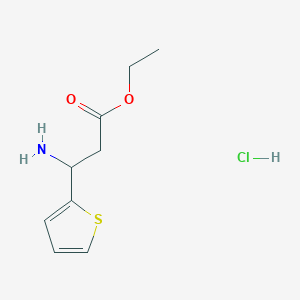

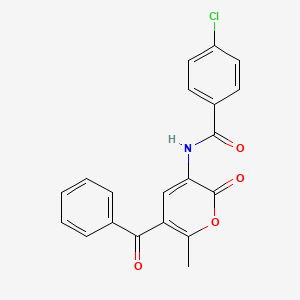

1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O · 2HCl . The compound has a molecular weight of 265.18 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical and Chemical Properties Analysis

The compound is a crystalline solid . It has a melting point of 240 °C (dec.) (lit.) .Applications De Recherche Scientifique

Dopamine Uptake Inhibition

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride has been implicated in the synthesis of GBR-12909, a dopamine uptake inhibitor. This synthesis process has been optimized for large-scale production, focusing on environmental sustainability and improved yield (Ironside et al., 2002).

Antihistamine Application

This compound is related to cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. Cetirizine is a selective H1 histamine receptor antagonist and a principal human metabolite of hydroxyzine, another piperazine class antihistamine (Arlette, 1991).

Serotonin Antagonism

1-(4-Chloro-2-methoxyphenyl)piperazine dihydrochloride is structurally similar to NAN-190, a postsynaptic 5-HT1A serotonin antagonist. This compound's selectivity and affinity for serotonin receptors have been enhanced by modifying its molecular structure (Raghupathi et al., 1991).

Electrochemical Characterization

The electrochemical behavior of 1-(4-Chloro-2-methoxyphenyl)piperazine, along with other aryl piperazines, has been studied for forensic applications. These compounds have been analyzed using voltammetric methods, with potential applications in detecting and quantifying these substances in biological matrices (Milanesi et al., 2021).

Fluorescent Ligand Research

1-(4-Chloro-2-methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds exhibit high receptor affinity and are valuable in visualizing receptor activity using fluorescence microscopy (Lacivita et al., 2009).

PET Imaging Studies

Compounds like 1-(4-Chloro-2-methoxyphenyl)piperazine have been used in PET imaging studies to analyze serotonergic neurotransmission. This research includes radiochemistry, animal studies, and human data, providing insights into the functioning of serotonin receptors (Plenevaux et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Chloro-2-methoxyphenyl)piperazine;dihydrochloride are the serotonin (5-HT) and dopamine receptors . These receptors play a crucial role in regulating mood, anxiety, and cognition among other functions .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the serotonergic and dopaminergic pathways . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Pharmacokinetics

Similar compounds are known to be well-absorbed and widely distributed in the body . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action result in increased signaling of the serotonin and dopamine neurotransmitters . This can lead to changes in mood, anxiety, and cognition .

Propriétés

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDONPXMZQZUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2615193.png)

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)

![methyl N-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate](/img/structure/B2615207.png)

![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2615209.png)

![2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2615210.png)